molecular formula C22H24ClN3O4 B2798191 2-(4-chloro-3,5-dimethylphenoxy)-N-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}acetamide CAS No. 2379985-76-7

2-(4-chloro-3,5-dimethylphenoxy)-N-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}acetamide

Cat. No.: B2798191
CAS No.: 2379985-76-7
M. Wt: 429.9
InChI Key: RXKHKZNFVCXEDG-UHFFFAOYSA-N
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Description

This usually includes the IUPAC name, other names, and the class of compounds it belongs to. For example, a compound might belong to the class of organic compounds known as phenylmorpholines .


Synthesis Analysis

This involves the methods used to synthesize the compound. It could involve various chemical reactions and the conditions under which they are carried out .


Molecular Structure Analysis

This involves the study of the arrangement of atoms in the molecule of a compound. It could be studied using techniques like X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

This involves the study of how the compound reacts with other compounds. It includes the study of the reagents, conditions, and the mechanism of the reaction .


Physical and Chemical Properties Analysis

This involves the study of properties like melting point, boiling point, solubility, etc .

Mechanism of Action

This is usually studied in the context of bioactive compounds. It involves the study of how the compound interacts with biological systems .

Safety and Hazards

This involves the study of the toxicological properties of the compound and the precautions that need to be taken while handling it .

Future Directions

This involves a discussion on the potential applications of the compound and the future research directions .

Properties

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)-N-[3-(morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O4/c1-14-9-17(10-15(2)22(14)23)29-13-21(27)24-16-3-4-20-18(11-16)19(25-30-20)12-26-5-7-28-8-6-26/h3-4,9-11H,5-8,12-13H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXKHKZNFVCXEDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=CC3=C(C=C2)ON=C3CN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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